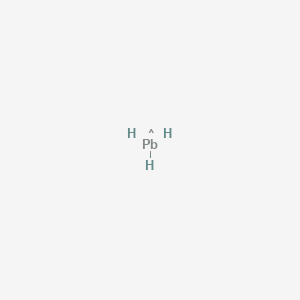

Plumbyl

説明

Historical Context and Evolution of Plumbyl Research

The study of organometallic compounds, including those of lead, has a history intertwined with the broader development of chemistry. Early investigations into organolead compounds laid the groundwork for understanding the lead-carbon bond. The evolution of this compound research has been driven by advancements in synthetic methodologies, spectroscopic techniques, and theoretical calculations, allowing for the characterization of increasingly complex and reactive this compound species. Research into organogermyl, organostannyl, and organothis compound phosphines, arsines, stibines, and bismuthines, for example, dates back at least to the 1960s, highlighting early interest in compounds featuring bonds between group 14 and group 15 elements. researchgate.netresearchgate.net The development of techniques to handle air-sensitive and reactive compounds has been crucial in advancing the field. The history of chemistry itself has seen significant revolutions driven by scientific experimentation and the establishment of fundamental laws and nomenclature. researchgate.net

Nomenclature and Classification of this compound Compounds

This compound compounds are named systematically based on IUPAC nomenclature rules for inorganic and organometallic chemistry. The term "this compound" itself refers to the -PbH₃ group, analogous to methyl (-CH₃) or silyl (B83357) (-SiH₃). Substituted this compound groups are named accordingly, such as triorganothis compound (-PbR₃). iupac.orgupo.es

Inorganic Plumbyls: These contain hydrogen or other inorganic groups bonded to lead, such as plumbane (B1204880) (PbH₄) and its derivatives. The parent this compound radical is H₃Pb•. nih.gov

Organoplumbyls: These feature at least one carbon-lead bond. Examples include tetraorganolead compounds (R₄Pb) and organothis compound halides (R₃PbX).

This compound Anions and Cations: this compound species can exist as charged entities, such as the tris(organothis compound)plumbate anions, which feature lead-lead bonds and a negative charge. mdpi.comresearchgate.net

This compound Complexes: this compound ligands can coordinate to metal centers, forming coordination complexes.

Nomenclature in inorganic chemistry generally involves naming the electropositive constituent followed by the electronegative constituent with an "-ide" ending for binary compounds. libretexts.orgiupac.org For complexes, ligands are named before the central atom, with appropriate prefixes indicating the number of ligands. iupac.orglibretexts.org Hapticity, denoted by the eta (η) symbol, is used to describe the coordination mode of ligands with conjugated π systems to a metal center, which is relevant in some organothis compound complexes. libretexts.org

Fundamental Concepts and Distinctive Features of this compound Reactivity and Bonding

The chemistry of this compound compounds is significantly influenced by the properties of lead, a heavy p-block element. Key features include:

Lead-Element Bond Strengths: Compared to their lighter group 14 analogs, lead-element bonds are generally weaker. This influences the stability and reactivity of this compound compounds. For instance, acyl plumbanes are noted as being unstable and often require kinetic stabilization. researchgate.net

Oxidation States: Lead commonly exhibits +2 and +4 oxidation states. This compound compounds can involve lead in different oxidation states, impacting their reactivity, particularly in redox processes. Redox-active europium complexes based on a tris(2-pyridyl)plumbate ligand have been described, and reactions with lanthanoid metals resulted in Pb-Ln-bonded complexes or redox reactions. researchgate.net

Relativistic Effects: For heavy elements like lead, relativistic effects become significant and can influence bonding and electronic structure.

Bonding: The bonding in this compound compounds can range from predominantly covalent in many organoplumbyls to having more ionic character in some inorganic derivatives or anionic species. Studies on tris(this compound)plumbate anions have provided insights into Pb-Pb and Pb-Sn bond lengths and angles, revealing structural features like trigonal pyramidal geometry around lead centers. mdpi.comresearchgate.net The Sn-Pb-Sn angles in tris(this compound)plumbate anions average around 93.0° and 94.1°. mdpi.comresearchgate.net Pb-Sn bond lengths have been reported in the range of 2.8743(3) to 2.8919(4) Å. mdpi.comresearchgate.net

Reactivity: this compound compounds participate in a variety of reactions, including:

Substitution Reactions: Similar to other main group organometallics, this compound compounds can undergo substitution reactions.

Oxidative Addition and Reductive Elimination: These reactions are particularly relevant in the context of transition metal complexes involving this compound ligands.

Formation of Metal-Metal Bonds: this compound groups can form bonds with other metals, including transition metals and other heavy main group elements like tin. mdpi.comresearchgate.net

Radical Chemistry: Persistent molecular mononuclear radicals of lead have been synthesized and characterized, indicating the potential for radical pathways in this compound chemistry. acs.org

Reactions with Electrophiles: Anionic this compound species can react with electrophiles. rsc.org The reaction of anionic ruthenocene with electrophiles can lead to ruthenium complexes with bent plumbole moieties, with the degree of bending dependent on the substituents on the lead atom. rsc.org The reactivity of organothis compound anions R₃Pb⁻ with proton donors does not lead to organolead hydrides, and the proton affinity of Ph₃Pb⁻ is lower than that of its lighter group 14 analogs. scribd.com

Significance of this compound Chemistry in Contemporary Research and its Interdisciplinary Relevance

This compound chemistry, while perhaps less explored than the chemistry of lighter group 14 elements, holds significance in several areas of contemporary research and exhibits interdisciplinary relevance.

Materials Science: Organothis compound compounds have potential applications in the synthesis of lead-containing materials with specific electronic or optical properties. The development of new materials often relies on understanding the synthesis and reactivity of precursor molecules like this compound derivatives. solubilityofthings.com Chemistry has a profound influence on materials science and engineering, shaping the development and application of various substances. solubilityofthings.com

Catalysis: While lead compounds are often associated with toxicity, the design of specific this compound complexes could lead to novel catalytic systems. Research into organometallic complexes, including those with metal-element bonds, is an active area in catalysis. rsc.org

Fundamental Chemistry: Studies of this compound compounds contribute to the fundamental understanding of bonding and reactivity across the periodic table, particularly for heavy elements where relativistic effects are important. Research into the electronic characteristics and bonding interactions in this compound-containing complexes provides valuable theoretical and experimental data. rsc.org The HOMO of certain plumbole-containing ruthenocene complexes shows interaction between the lead, ruthenium, and carbon atoms of the plumbole ring, indicating π-ligation involving the lead atom. rsc.org

Interdisciplinary Connections: Chemistry, as a central science, has strong ties to various other disciplines. solubilityofthings.compressbooks.pubsmu.edu While direct, widespread applications of this compound chemistry in fields like biology or medicine are not as prominent due to lead's toxicity, the fundamental principles of synthesis, bonding, and reactivity explored in this compound chemistry are broadly applicable across chemical science and its interfaces with other fields. acad-pub.commdpi.comnih.gov The study of organometallic compounds, including organoplumbyls, contributes to the broader understanding of metal-carbon and metal-heteroatom bonds relevant in areas like materials science and catalysis. Interdisciplinary research is increasingly important for tackling complex global challenges. solubilityofthings.comacad-pub.comncsu.edu

The interdisciplinary nature of chemistry is increasingly emphasized in contemporary research and education, highlighting the importance of understanding how different areas of chemistry, including that of heavy elements like lead, connect with other scientific disciplines. smu.eduacad-pub.comncsu.edu

特性

分子式 |

H3P |

|---|---|

分子量 |

210 g/mol |

InChI |

InChI=1S/Pb.3H |

InChIキー |

JPLOCYYVSMFUCR-UHFFFAOYSA-N |

SMILES |

[PbH3] |

正規SMILES |

[PbH3] |

製品の起源 |

United States |

Theoretical and Computational Investigations of Plumbyl Species

Electronic Structure Analysis of Plumbyl Radicals, Anions, and Cations

The electronic structure of this compound species, including radicals, anions, and cations, dictates their stability and reactivity. Computational methods are essential for probing the distribution of electrons and the nature of the orbitals involved.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules by describing the behavior of electrons in molecular orbitals that extend over the entire molecule. For this compound species, MO analysis helps in visualizing how atomic orbitals of lead and its bonding partners combine to form these molecular orbitals. Electron density distribution analysis, often derived from quantum chemical calculations, reveals how electron charge is distributed within the molecule, highlighting areas of high and low electron density which are indicative of bonding and lone pairs. Studies on related heavy group 14 element species utilize MO theory and electron density analysis to understand bonding and electronic properties. researchgate.netaps.org The concept of molecular orbitals and electron density distributions is fundamental to understanding chemical bonding and reactivity in various chemical species, including those containing heavy elements like lead. libretexts.orgyoutube.commasterorganicchemistry.combrsnc.inulethbridge.camdpi.com

The spin state multiplicity of a this compound species (singlet, doublet, triplet, etc.) is determined by the number of unpaired electrons. This compound radicals, by definition, possess at least one unpaired electron, resulting in a doublet spin state. Computational studies are vital for characterizing the spin density distribution in this compound radicals, indicating where the unpaired electron is primarily localized. For lead-based radicals, theoretical calculations and electron paramagnetic resonance (EPR) analysis have shown that the unpaired electron can mainly reside in the Pb 6p orbital. researchgate.net The radical character, or the degree to which the unpaired electron is localized on the lead atom or delocalized across the molecule, significantly influences the radical's reactivity. researchgate.netresearchgate.net Theoretical investigations, including multireference calculations, are employed to explore electron spin polarization and the electronic states in radical systems. chemrxiv.org

Bonding Theories and Valency Interpretations in this compound Compounds

Understanding the nature of chemical bonds formed by lead in this compound compounds requires the application of various bonding theories. These theories help interpret the observed structures and predict bonding characteristics.

Lead, as a heavy p-block element, can exhibit different bonding behaviors, including electron-precise bonding (obeying the octet rule) and hypervalency (exceeding the octet rule). libretexts.orgiitd.ac.inwikipedia.orgrsc.org Theoretical investigations explore the electronic reasons behind hypervalency in lead compounds, often involving the concept of three-center, four-electron bonds or the participation of higher energy orbitals. While early theories invoked d-orbital participation for hypervalency in main group elements, modern computational studies suggest that charge transfer and resonance structures play a more significant role. libretexts.orgiitd.ac.inwikipedia.org Computational analysis helps to determine the electron count around the lead center and assess the degree of hypervalency in this compound derivatives. The coordination environment around the lead atom, such as the distorted trigonal-bipyramidal sphere observed in some this compound cations, can be analyzed computationally to understand the bonding interactions, including unique coordination involving pi systems. nih.govchempedia.info

Quantum Chemical Calculations for this compound Systems (e.g., DFT, Ab Initio, MP2, CCSD(T))

A variety of quantum chemical methods are employed to study this compound systems, each offering different levels of accuracy and computational cost.

Density Functional Theory (DFT): DFT is a widely used method for studying the electronic structure and properties of molecules, offering a good balance between accuracy and computational efficiency. acs.orggithub.io It has been applied to investigate the electronic structure and bonding in various lead compounds, including this compound cations and related species. researchgate.netmdpi.comarxiv.orgacs.orgnih.govresearchgate.net Different density functionals are available, and their performance in predicting properties like NMR chemical shifts in lead compounds has been evaluated through benchmark studies. acs.org

Ab Initio Methods: Ab initio methods, based directly on the fundamental principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. d-nb.inforesearchgate.netresearchgate.netmdpi.comnist.gov These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are used to calculate energies, structures, and electronic properties of this compound compounds. d-nb.info Studies using ab initio pseudopotentials have investigated the structures and stabilities of substituted lead compounds. d-nb.info

MP2 (Second-order Møller-Plesset perturbation theory): MP2 is an ab initio method that includes electron correlation effects perturbatively. It is often used for geometry optimizations and energy calculations. nih.govnih.govnist.govolemiss.edustackexchange.comchemrxiv.orgscilit.netnih.gov MP2 calculations have been applied to study the stability and structure of this compound cations and other lead-containing species. nih.govnih.gov While generally more accurate than Hartree-Fock, MP2 can be affected by spin contamination in open-shell systems like radicals. nist.gov

CCSD(T) (Coupled Cluster Singles and Doubles with perturbative Triples): CCSD(T) is considered a high-level ab initio method, often referred to as the "gold standard" for its accuracy in calculating molecular energies and structures, especially for systems with single-reference character. smu.edunih.govolemiss.edustackexchange.comchemrxiv.orgscilit.netnih.gov Although computationally more demanding, CCSD(T) provides highly reliable results for properties like reaction barriers and bond dissociation energies. smu.edunih.gov Its application to larger this compound systems can be challenging, but advancements in local correlation methods and parallel implementations are extending its applicability. chemrxiv.orgnih.govfrontiersin.org

Energetic Considerations and Stability Predictions for Novel this compound Architectures

Computational methods are essential for predicting the energetic favorability and stability of hypothetical or newly synthesized this compound architectures. These investigations often involve calculating the total energy of different molecular arrangements and comparing them to assess relative stabilities. For example, theoretical studies have investigated the stabilities, geometries, and relative energies of lead hydrides, including plumbane (B1204880) (PbH4) and potentially other this compound species (MH4 or MH2 where M=Pb). wikipedia.org Plumbane itself is known to be thermodynamically unstable with respect to the loss of a hydrogen atom. wikipedia.org

Computational studies can provide insights into why certain this compound compounds are more stable than others or predict the viability of synthesizing novel structures. This involves calculating formation energies, bond dissociation energies, and potential energy surfaces.

Frontier Orbital Analysis and Reactivity Descriptors for this compound Centers

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a powerful tool for understanding and predicting chemical reactivity. sapub.orgwikipedia.org For this compound species, analyzing the characteristics of the frontier orbitals centered on the lead atom can provide insights into their electrophilic or nucleophilic nature and preferred reaction pathways.

Computational studies can determine the energies and spatial distributions of the HOMO and LUMO, as well as other molecular orbitals. bhu.ac.in These properties can be used to calculate reactivity descriptors such as ionization potential, electron affinity, energy gap (HOMO-LUMO gap), electrophilicity index, absolute electronegativity, absolute hardness, absolute softness, and chemical potential. mdpi.com The binding capacity of a molecule, for instance, is often linked to increasing HOMO energy and decreasing LUMO energy. mdpi.com

By examining the shapes and coefficients of the frontier orbitals, computational chemists can identify the most reactive sites on a this compound molecule and predict how it might interact with other species. princeton.edu The concept of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) can also be employed to better explain chemical behavior by considering the composition and shape of the molecular orbitals involved in a reaction. sapub.org

Conformational Analysis and Intramolecular Interactions in this compound Complexes

Conformational analysis, which investigates the different spatial arrangements (conformers) of a molecule, is crucial for understanding its properties and reactivity. umanitoba.ca For this compound complexes, computational methods can be used to explore the potential energy surface as a function of dihedral angles and other internal coordinates to identify stable conformers and the energy barriers between them. core.ac.uk

Intramolecular interactions, such as hydrogen bonding, steric hindrance, and gauche effects, can significantly influence the relative energies and stabilities of different conformers. core.ac.ukmdpi.comnih.gov Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions. mdpi.comresearchgate.net While studies on general conformational analysis and intramolecular interactions are common in computational chemistry, their specific application to various this compound complexes would involve identifying how the presence of the lead atom and its substituents affects these factors. umanitoba.cacore.ac.ukmdpi.comnih.govresearchgate.net

Relativistic Effects in this compound Chemistry and their Computational Treatment

Relativistic effects become increasingly important for heavier elements like lead (Pb) due to the high speeds of core electrons. wikipedia.orgosti.gov These effects can significantly influence the electronic structure, bonding, and properties of this compound compounds, leading to discrepancies between predictions from non-relativistic and relativistic computational models. wikipedia.org

Relativistic quantum chemistry methods combine relativistic mechanics with quantum chemistry to accurately calculate the properties and structure of molecules containing heavy atoms. wikipedia.org Scalar-relativistic effects can cause significant contraction of s- and p-type orbitals in heavy atoms, which in turn indirectly affects d- and f-type orbitals, causing a slight expansion. osti.gov Spin-orbit coupling, another relativistic effect, can induce spatial contraction of p-type orbitals in heavy p-block elements. osti.gov

Computational treatments of relativistic effects in this compound chemistry involve employing specialized Hamiltonians, such as the Breit-Pauli or Dirac multielectron Hamiltonian, and incorporating relativistic corrections into quantum chemical calculations. osti.govamazon.com Coupled-cluster theory, a method for treating electron correlation, can be combined with relativistic approaches to obtain accurate results for molecules containing heavy atoms. osti.gov While incorporating these effects can increase computational cost, it is necessary for obtaining chemically meaningful results for this compound species where relativistic effects are pronounced. osti.govesqc.org Explicit inclusion of relativistic effects is important in computational studies of this compound compounds. researchgate.net

Molecular Dynamics Simulations of this compound-Containing Assemblies and Reaction Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions. ebsco.comvalencelabs.com For this compound-containing assemblies, MD simulations can provide insights into their structural stability, dynamics, and how they interact with their environment or other molecules. rsc.org

MD simulations can be used to investigate processes such as the assembly of molecules, conformational changes, and interactions between different components in a system containing this compound species. rsc.orggithub.io By simulating molecular motion over time, researchers can gain a detailed picture of how chemical changes occur and predict the outcomes of reactions. ebsco.com Defining accurate potential energy surfaces, which describe how potential energy changes with atomic positions, is crucial for accurate MD simulations. ebsco.com

Furthermore, reactive MD simulations, which allow for the formation and breaking of chemical bonds, can be employed to study the dynamics of reactions involving this compound centers. nih.gov These simulations can help to understand reaction pathways, intermediate species, and the influence of temperature, pressure, and solvent on the reaction dynamics. ebsco.comnih.gov

Computational Approaches to this compound Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound species. Understanding a reaction mechanism often involves identifying the transition state, a high-energy, fleeting configuration of atoms that represents the peak of the energy barrier between reactants and products. numberanalytics.comims.ac.jpmit.edu

Computational approaches to studying reaction mechanisms typically begin by determining the relative energies of reactants, products, and potential transition states on the potential energy surface. nih.govsmu.edu The intrinsic reaction coordinate (IRC) can be followed to map the reaction path connecting stationary points (reactants, products, and transition states) and gain further insight into the energy changes along the reaction pathway. nih.govsmu.edu

Methods like the Quadratic Synchronous Transit (QST), Nudged Elastic Band (NEB), Dimer method, and String method are used to locate and optimize transition states computationally. numberanalytics.comims.ac.jp Once a transition state is found, frequency calculations can be performed to verify its identity (a transition state will have one imaginary frequency corresponding to the reaction coordinate). numberanalytics.com

Synthetic Methodologies for Plumbyl Compounds

Synthesis of Organoplumbyl Compounds

The creation of organothis compound compounds, molecules featuring a direct carbon-lead bond, is a cornerstone of organolead chemistry. These synthetic efforts are primarily focused on creating tetravalent lead species, which are generally more stable than their divalent counterparts.

Grignard and Organolithium Reagent Mediated Routes to Organoplumbanes

A foundational and widely utilized method for the formation of organoplumbanes involves the reaction of lead(II) or lead(IV) halides with potent nucleophilic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents. adichemistry.combyjus.comlibretexts.org This approach relies on the transfer of the organic group from the more electropositive magnesium or lithium to the lead center, effectively forming a carbon-lead bond.

The general reaction can be represented as follows:

PbX₂ + 2 RM → R₂Pb + 2 MX 4 RLi + PbCl₄ → R₄Pb + 4 LiCl

These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the organometallic reagents. libretexts.org The choice between Grignard and organolithium reagents can influence the reaction's efficiency and selectivity, with organolithium reagents often being more reactive. youtube.com

One of the earliest and most well-known examples is the synthesis of tetraethyllead (B6334599), formerly a major gasoline additive, which can be prepared by reacting ethylmagnesium bromide with lead(II) chloride. A variety of tetraorganoplumbanes can be synthesized using these methods, as illustrated in the following table.

| Organoplumbane Product | Lead Halide Precursor | Organometallic Reagent | Solvent | Reference |

| Tetramethyllead | PbCl₂ | Methylmagnesium chloride | Diethyl ether | adichemistry.com |

| Tetraethyllead | PbCl₂ | Ethylmagnesium bromide | Diethyl ether | byjus.com |

| Tetraphenyllead | PbCl₂ | Phenylmagnesium bromide | THF | bethunecollege.ac.in |

| Tetrabutyllead | PbCl₂ | n-Butyllithium | Hexane | youtube.com |

This table presents illustrative examples of organoplumbane synthesis using Grignard and organolithium reagents.

Hydroplumbylation and Carboplumbylation Reactions and their Stereoselectivity

Hydroplumbylation and carboplumbylation reactions, involving the addition of a Pb-H or a Pb-C bond across an unsaturated carbon-carbon bond (alkene or alkyne), respectively, represent a more atom-economical approach to organoplumbanes. However, detailed research and specific examples of these reactions in the literature are scarce compared to their lighter group 14 congeners (e.g., hydrosilylation and hydrostannation).

In principle, these reactions could offer a direct route to functionalized organolead compounds. The stereoselectivity of such additions (syn- or anti-addition) would be a critical aspect, determining the spatial arrangement of the newly formed bonds. For instance, the catalytic hydroboration of alkynes is known to proceed with high regio- and stereoselectivity, and similar control would be desirable for hydroplumbylation. bohrium.com However, the inherent weakness of the Pb-H and Pb-C bonds presents significant challenges in developing stable and selective hydroplumbylation and carboplumbylation catalysts and reagents.

Transmetallation and Redistribution Reactions in Organothis compound Synthesis

Transmetallation is a versatile method in organometallic synthesis that involves the transfer of an organic ligand from one metal to another. wikipedia.org In the context of organothis compound synthesis, this often involves the reaction of a lead halide with an organometallic compound of a less electronegative metal. The reactions of Grignard and organolithium reagents with lead halides, discussed in section 3.1.1, are classic examples of transmetallation.

Another important transmetallation route involves the use of organotin compounds. For example, the exchange between an organotin compound and a lead salt can yield the corresponding organolead compound, driven by the relative electronegativities and bond strengths of the metals. wikipedia.org

Redistribution reactions, also known as comproportionation reactions, are equilibrium-driven processes that can be used to prepare mixed organolead halides. wikipedia.org For instance, a tetraorganoplumbane (R₄Pb) can react with lead tetrachloride (PbCl₄) to produce triorganolead chloride (R₃PbCl) and diorganolead dichloride (R₂PbCl₂). The stoichiometry of the reactants determines the primary product.

3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂

While these equations specifically depict organotin redistribution, the principle is applicable to organolead chemistry. These mixed organolead halides are valuable precursors for the synthesis of other derivatives.

Formation of Low-Coordinate Organoplumbylenes and Plumbylidynes

Organoplumbylenes are divalent organolead(II) compounds with the general formula R₂Pb, analogous to carbenes. acs.orgacs.org These species are typically highly reactive and require significant steric bulk on the organic substituents for isolation. The first stable dialkylplumbylene, [(Me₃Si)₂CH]₂Pb, was synthesized in 1973 by Lappert and coworkers. acs.org

Several synthetic strategies have been developed to access stable plumbylenes:

Reaction of Organolithium Reagents with Lead(II) Halides: This is a common method where two equivalents of a bulky organolithium reagent react with lead(II) chloride (PbCl₂). acs.org

Reaction with Lead(II) Amides: The reaction of bulky organolithium reagents with lead(II) amides, such as [(Me₃Si)₂N]₂Pb, is another effective route. acs.org

Reductive Dehalogenation: The reduction of diorganolead dihalides (R₂PbX₂) can also yield plumbylenes. acs.org

| Plumbylene | Synthetic Method | Precursors | Reference |

| [(Me₃Si)₂CH]₂Pb | Transmetallation | PbCl₂, [((CH₃)₃Si)₂CH]Li | acs.org |

| Tbt₂Pb | Reductive Debromination | Tbt₂PbBr₂ | acs.org |

| Tip₂Pb | Nucleophilic Substitution | [(Me₃Si)₂N]₂Pb, TipLi | acs.org |

Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl; Tip = 2,4,6-triisopropylphenyl. This table showcases different synthetic routes to stable plumbylenes.

Plumbylidynes, with the formula RPb, are even more reactive monovalent lead species and are the heavier analogues of carbynes. Their synthesis and isolation are exceptionally challenging due to their high reactivity. They are typically observed as transient intermediates or stabilized as ligands in transition metal complexes.

Synthesis of this compound-Containing Heterocycles

This compound-containing heterocycles are cyclic compounds where one or more carbon atoms in the ring are replaced by a lead atom. The synthesis of these compounds often involves the reaction of a di-Grignard or di-lithio reagent with a diorganolead dihalide.

A notable example is the synthesis of plumboles, which are five-membered rings containing a lead atom. Hexaphenylplumbole was synthesized by the reaction of 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene with dichlorodiphenylplumbane. tandfonline.com

Another class of this compound-containing heterocycles are diplumbenes, which feature a lead-lead double bond. The first stable diplumbene was synthesized by the reaction of a bulky Grignard reagent with lead(II) chloride at low temperatures. thieme-connect.de In the solid state, it exists as a dimer with a Pb=Pb double bond, while in solution, it dissociates into the corresponding plumbylene monomers. thieme-connect.de

Synthesis of Inorganic this compound Complexes and Anions

Beyond organometallic compounds with direct carbon-lead bonds, a rich chemistry of inorganic this compound species exists, particularly involving lead in negative oxidation states, known as Zintl ions.

The synthesis of this compound Zintl anions typically involves the reduction of lead metal or a lead salt with a highly electropositive metal, such as an alkali metal, in a suitable solvent like liquid ammonia (B1221849) or ethylenediamine. wikipedia.org These reactions produce polyatomic lead anions, often as crystalline salts with alkali metal cations sequestered by a cryptand.

Commonly synthesized this compound Zintl anions include [Pb₅]²⁻, [Pb₉]⁴⁻, and [Pb₂Sb₂]²⁻. For example, the [Pb₉]⁴⁻ cluster can be obtained from the extraction of a potassium-lead alloy. These Zintl ions can then be used as building blocks for more complex inorganic clusters. For instance, the reaction of K₄Pb₉ with organometallic copper compounds can lead to the formation of complex clusters like [Cu₄Pb₂₂]⁴⁻. nih.gov

The synthesis of coordination complexes featuring this compound ligands is less common. However, the reactivity of plumbylenes as ligands towards transition metals offers a potential route to such compounds.

Direct Synthesis from Lead Precursors under Controlled Conditions

The most common and direct route to organolead compounds involves the reaction of lead(II) or lead(IV) halides with organometallic reagents. A primary method is the reaction of lead(II) chloride (PbCl₂) with Grignard reagents or organolithium compounds. wikipedia.org For instance, the reaction of methylmagnesium chloride with lead chloride yields tetramethyllead. wikipedia.org This transmetalation reaction effectively transfers the organic group from the more electropositive metal (magnesium or lithium) to the lead center.

The stoichiometry of the organometallic reagent is crucial in determining the final product. The reaction can be controlled to produce disubstituted plumbylenes (R₂Pb) or monosubstituted intermediates depending on the molar equivalents used.

Another direct approach is the electrophilic aromatic substitution of certain arene compounds with lead tetraacetate. For example, anisole reacts with lead tetraacetate to form p-methoxyphenyllead triacetate. wikipedia.org This reaction can be accelerated by the presence of dichloroacetic acid, which facilitates the formation of a more reactive lead(IV) intermediate. wikipedia.org

Table 1: Examples of Direct Synthesis of this compound Compounds

| Lead Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| Lead(II) Chloride (PbCl₂) | Methylmagnesium chloride (CH₃MgCl) | Tetramethyllead (Pb(CH₃)₄) | Transmetalation |

| Lead Tetraacetate (Pb(OAc)₄) | Anisole (CH₃OC₆H₅) | p-Methoxyphenyllead triacetate (CH₃OC₆H₄Pb(OAc)₃) | Electrophilic Aromatic Substitution |

| Lead(II) source | Sodium cyclopentadienide (NaC₅H₅) | Plumbocene (Pb(C₅H₅)₂) | Salt Metathesis |

Reduction and Oxidation Strategies for Generating this compound Anions and Cations

Redox chemistry provides a powerful tool for generating charged this compound species. This compound anions and cations are reactive intermediates with unique synthetic potential.

This compound Anions can be generated through the reaction of a suitable nucleophile with an organolead halide. A notable example is the synthesis of air-stable (tricyanoboryl)plumbate anions. These are formed by the reaction of the boron-centered nucleophile B(CN)₃²⁻ with triorganolead halides, such as triphenyllead bromide or triethyllead (B1240127) chloride, to yield anions of the type [R₃PbB(CN)₃]⁻. researchgate.net In some cases, these initial anions can undergo dismutation in solution to yield species with a higher number of boryl groups attached to the lead center, including the homoleptic tetraanion [Pb{B(CN)₃}₄]⁴⁻. researchgate.net

This compound Cations are typically generated through oxidation, often via an abstraction process. A common strategy for creating cationic p-block element species is halide abstraction. nih.govresearchgate.net This method involves reacting a halogenated precursor with a strong Lewis acid that acts as a halide abstractor, such as antimony pentachloride (SbCl₅) or aluminum trichloride (AlCl₃). nih.gov For organolead compounds, this would involve the reaction of an organolead halide (R₃PbX or R₂PbX₂) with a halophile. The abstraction of the halide anion (X⁻) generates a transient, highly electrophilic this compound cation (e.g., R₃Pb⁺ or R₂Pb²⁺), which must be stabilized by a weakly coordinating counter-anion. nih.govresearchgate.net While this method is well-established for other heavy p-block elements like boron and gallium, its application to generate stable this compound cations remains a specialized area of research. nih.govresearchgate.net

Coordination Chemistry Approaches to Stabilizing Inorganic this compound Complexes

The inherent instability of many this compound species, particularly those with lower coordination numbers, necessitates strategies for their stabilization. Coordination chemistry offers effective methods by using ligands to electronically and sterically protect the reactive lead center.

One successful approach involves the use of N-heterocyclic carbenes (NHCs) as stabilizing ligands. nih.govrsc.org NHCs are strong sigma-donors that can effectively stabilize low-valent main group element centers. Lead analogues of NHCs, known as N-heterocyclic plumbylenes (NHPbs), have been synthesized and isolated. nih.gov The stability of these compounds can be enhanced by using sterically bulky substituents on the nitrogen atoms of the heterocyclic backbone, which hinders decomposition pathways. nih.gov

Another strategy is the use of anionic organic linkers, such as organocarboxylates, to form stable organolead halide-based coordination polymers. acs.org These linkers form well-defined metal-carboxylate coordination motifs that can create extended architectures, from one-dimensional chains to more complex networks. acs.org This approach has been shown to produce materials that can endure chemically reactive environments, including aqueous conditions over a wide pH range, which is a significant improvement over the instability of simple organolead halides. acs.org

Advanced Synthetic Techniques for Novel this compound Architectures

The development of novel this compound compounds with unique structures and properties often requires advanced synthetic methodologies that offer greater control over reaction conditions and allow for the generation of otherwise inaccessible species.

Photochemical and Electrochemical Synthesis of this compound Species

Photochemical synthesis utilizes light as an energy source to drive chemical reactions, often enabling the formation of unique and strained molecules that are inaccessible through thermal methods. nih.gov The absorption of photons generates electronically excited states, leading to transient reactive intermediates with altered reactivity. nih.gov While photochemical transformations are a powerful tool in organic and organometallic synthesis, their specific application to the synthesis of this compound compounds is not yet widely documented in the literature. In principle, the weak C-Pb bond in some organolead compounds could be susceptible to photolytic cleavage to generate this compound radicals, which could then be trapped or used in subsequent reactions. wikipedia.org

Electrochemical synthesis offers an alternative method for driving redox reactions with a high degree of control. In the context of lead compounds, electrochemical methods have been employed for the synthesis of lead tetraacetate from metallic lead. This process involves the electrochemical oxidation of lead(II) diacetate, which can be generated in situ from the chemical dissolution of metallic lead, to lead(IV) tetraacetate. ucsd.edu This electrosynthesis can be performed in an electrolytic cell, often using a flow diaphragm to reduce the cell voltage and improve efficiency. ucsd.edu This demonstrates the potential of electrochemistry to manipulate the oxidation state of lead precursors under controlled conditions.

Solid-Phase Synthesis and Supported this compound Catalysts

Solid-phase synthesis is a technique where molecules are covalently attached to a solid support material (like a polymer resin) and synthesized in a stepwise manner. nih.govroyalsocietypublishing.org A key advantage is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov This methodology is well-established for the synthesis of peptides and oligonucleotides and has been extended to other areas, including combinatorial chemistry. royalsocietypublishing.org

The application of solid-phase synthesis to organometallic chemistry, particularly for organolead compounds, is a developing field. nih.govbenthamscience.com In principle, a lead-containing moiety could be anchored to a solid support via a suitable linker. Subsequent reactions could then be performed on the lead center or on organic substituents. After the desired transformations, the this compound compound would be cleaved from the support. This approach could be particularly useful for creating libraries of this compound compounds for screening in catalytic applications or for developing supported this compound catalysts that can be easily recovered from reaction mixtures. However, specific examples of this technique being applied to this compound synthesis are not yet prevalent in the scientific literature.

Flow Chemistry Approaches to this compound Compound Synthesis and Scale-Up Considerations

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, especially for organometallic synthesis. acs.orgrsc.orgtue.nl These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety when handling highly reactive or hazardous reagents. acs.orgresearchgate.net

Many direct synthesis methods for this compound compounds utilize highly reactive organometallic reagents like Grignard or organolithium compounds. wikipedia.org These reactions are often highly exothermic and require cryogenic temperatures in batch to control. rsc.org Flow reactors provide a superior solution by offering excellent temperature control and enabling rapid mixing, which can lead to higher yields and selectivities. acs.org The small reactor volume at any given time minimizes the risks associated with handling pyrophoric or unstable intermediates. rsc.orgresearchgate.net

For scale-up, flow chemistry allows for increased production by extending the operation time rather than increasing the reactor volume, a concept known as "scaling-out." This avoids the challenges associated with heat and mass transfer in large batch reactors. While the literature contains many examples of flow chemistry being applied to organolithium and Grignard reactions, the specific application to this compound compound synthesis is an area ripe for exploration. acs.orgacs.org The principles and technologies are directly applicable and hold promise for safer, more efficient, and scalable production of this compound compounds.

Table 2: Comparison of Advanced Synthetic Techniques for this compound Compounds

| Technique | Principle | Potential Advantages for this compound Synthesis | Current Status |

|---|---|---|---|

| Photochemical Synthesis | Uses light to generate excited states and drive reactions. nih.gov | Access to unique molecular structures; potential for radical generation. nih.gov | Largely unexplored for this compound compounds. |

| Electrochemical Synthesis | Uses electrical current to drive redox reactions. ucsd.edu | Precise control over oxidation/reduction; can use simple precursors. ucsd.edu | Demonstrated for lead(IV) compounds like lead tetraacetate. ucsd.edu |

| Solid-Phase Synthesis | Molecules are built on a solid support for simplified purification. royalsocietypublishing.org | Facilitates multi-step synthesis and purification; potential for catalyst development. nih.gov | Not yet widely applied to organolead or this compound chemistry. |

| Flow Chemistry | Reaction is performed in a continuous stream. acs.org | Enhanced safety, improved heat/mass transfer, better control, and easier scale-up. rsc.orgtue.nl | Highly applicable in principle, especially for syntheses involving reactive organometallics. acs.org |

Reactivity and Reaction Mechanisms of Plumbyl Compounds

Oxidative Addition and Reductive Elimination in Plumbyl Chemistry

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving metal centers, including those with lead. Oxidative addition involves an increase in the metal's oxidation state and coordination number, typically by two units, through the cleavage of a substrate bond (e.g., C-X, H-H). scribd.comrsc.orglibretexts.org Conversely, reductive elimination is the reverse process, where the metal's oxidation state and coordination number decrease, forming a new bond between two ligands. libretexts.orgwikipedia.orgyoutube.com

In organolead chemistry, these steps are often implicated in reactions where the lead center cycles between different oxidation states, such as Pb(II) and Pb(IV). While oxidative addition is generally favored for low-valent metals with available coordination sites, reductive elimination is favored for electron-poor, high-oxidation-state complexes. scribd.comwikipedia.org For mononuclear reductive elimination, the groups being eliminated must typically be in a cis orientation on the metal center. libretexts.orgwikipedia.orgyoutube.com

In the context of catalytic cross-coupling reactions mediated by palladium, organolead compounds, such as organolead(IV) triacetates, are proposed to undergo facile oxidative addition with a Pd(0) catalyst. tandfonline.com This step is followed by transmetalation and subsequent reductive elimination from a higher oxidation state palladium species, leading to the formation of a new carbon-carbon bond and regeneration of the palladium catalyst. tandfonline.com The ease of oxidative addition with organolead compounds contributes to their utility as coupling reagents. tandfonline.com

Nucleophilic and Electrophilic Reactions of this compound Centers and Their Selectivity

Organolead compounds can participate in both nucleophilic and electrophilic reactions, depending on the nature of the organic group attached to lead and the reaction conditions. Aryl- and vinyl-lead(IV) tricarboxylates, for instance, act as electrophilic arylating and vinylating agents, reacting with soft carbon nucleophiles such as β-dicarbonyl compounds, phenols, and nitroalkanes. publish.csiro.au These reactions show a preference for carbon-carbon bond formation, often leading to the creation of quaternary centers. publish.csiro.au

The reaction mechanism involving aryllead triacetates and carbon nucleophiles is likely to involve the nucleophilic displacement of an acetate (B1210297) group by the nucleophile, forming a diorganolead intermediate. wikipedia.orgchemeurope.com This intermediate can then undergo a subsequent step akin to a Claisen rearrangement or reductive elimination, resulting in the formation of a new C-C bond and a lead(II) species. wikipedia.orgchemeurope.com The presence of coordinating amines, such as pyridine (B92270), can accelerate these reactions, presumably by binding to the lead center. wikipedia.orgchemeurope.com The selectivity in these reactions can be influenced by the electrophilicity of the reacting partners and steric factors. wikipedia.orgpublish.csiro.auchemeurope.com

While less common than electrophilic behavior in certain coupling reactions, organolead compounds can also exhibit nucleophilic characteristics, particularly those with lead in lower oxidation states or anionic this compound species. Organolithium and organomagnesium compounds have been shown to react with lead compounds, indicating nucleophilic attack on lead centers or lead-containing species. uu.nl

Radical Reactions Involving this compound Species and Their Propagation Pathways

The relatively weak C-Pb bond in organolead compounds makes them susceptible to homolytic cleavage, readily generating organolead free radicals. wikipedia.orgchemeurope.comtaylorfrancis.com This characteristic is historically significant, as exemplified by the use of tetraethyllead (B6334599) as a radical initiator in antiknock applications. wikipedia.orgchemeurope.com

Organolead radicals, such as trimethyllead (B1239934) radicals (Me₃Pb•), can be generated through methods like the photolysis of hexaalkyldilead compounds. wikipedia.orgrsc.org These radicals are highly reactive and can participate in various radical propagation pathways, including the abstraction of halogen atoms from organic halides. rsc.org Studies have shown that the ease of halogen abstraction by trimethyllead radicals decreases in the order of allyl bromide > carbon tetrachloride > alkyl bromides > alkyl and allyl chlorides. rsc.org This reactivity highlights the role of both polar and enthalpy effects in these radical abstraction processes. rsc.org

Besides simple alkyl or aryl this compound radicals, other reactive intermediates like plumbylenes (analogues of carbenes with lead) can also be formed, which may undergo further reactions such as disproportionation. wikipedia.org

Ligand Exchange and Substitution Reactions in this compound Complexes and Mechanistic Insights

Ligand exchange and substitution reactions are fundamental processes in coordination chemistry, involving the replacement of one ligand in a metal complex by another without a change in the metal's oxidation state. youtube.comlibretexts.orglibretexts.orgsavemyexams.com These reactions are crucial for the synthesis, transformation, and catalytic activity of organometallic compounds, including those involving lead. libretexts.orgnih.gov

The mechanisms of ligand substitution can vary along a continuum between associative (A) and dissociative (D) extremes. libretexts.orglibretexts.orglibretexts.org In the associative mechanism, the incoming ligand coordinates to the metal before the leaving ligand departs, leading to an increase in coordination number in the transition state. libretexts.orglibretexts.orglibretexts.org This is often favored for complexes with lower electron counts (e.g., 16-electron complexes). libretexts.orglibretexts.org The dissociative mechanism involves the departure of the leaving ligand first, forming an intermediate with a reduced coordination number, before the incoming ligand binds. libretexts.orglibretexts.org This is more common for complexes that are coordinatively saturated (e.g., 18-electron complexes). libretexts.orglibretexts.org An interchange mechanism (I) represents a concerted pathway where bond breaking and bond formation occur simultaneously in the transition state. libretexts.orgnih.gov

While specific detailed mechanistic studies on ligand substitution solely focused on "this compound" complexes (in the sense of anionic or radical species) are less prevalent in the general literature compared to transition metal complexes, organolead compounds acting as ligands or being part of coordination complexes would undergo these types of reactions. For instance, in the reactions of aryllead triacetates, the displacement of acetate ligands by nucleophiles or coordinating species like pyridine exemplifies ligand substitution at the lead center. wikipedia.orgchemeurope.com The mechanism likely involves nucleophilic displacement, consistent with an associative or interchange pathway depending on the specific details. wikipedia.orgchemeurope.com The lability of ligands in organolead complexes can significantly influence their reactivity and catalytic performance.

Insertion and Elimination Reactions at this compound-Element Bonds

Insertion reactions involve the interposition of a molecule into an existing bond, typically a metal-ligand bond in organometallic chemistry. lkouniv.ac.inlibretexts.orgwikipedia.org The reverse process is called elimination or extrusion. lkouniv.ac.inlibretexts.orgwikipedia.org These reactions are important for transforming ligands within the coordination sphere of a metal center. lkouniv.ac.inlibretexts.org

In organometallic chemistry, insertion often refers to the migration of an alkyl, aryl, or hydride group onto a coordinated unsaturated ligand like CO, an alkene, or an alkyne. lkouniv.ac.inwikipedia.org There are typically two types: 1,1-insertion and 1,2-insertion, depending on where the metal and the migrating group end up on the inserted molecule. lkouniv.ac.inlibretexts.org

Elimination reactions are the microscopic reverse of insertion and result in the expulsion of a molecule from a metal-ligand framework. lkouniv.ac.inlibretexts.orgwikipedia.org A common type is beta-hydride elimination, where a hydrogen atom on a carbon beta to the metal center migrates to the metal, leading to the formation of an alkene. csbsju.edu

While the term "this compound-element bonds" could encompass various scenarios, in the context of organolead chemistry, insertion and elimination reactions can occur at lead-carbon or lead-heteroatom bonds. For example, oxyplumbation, where organolead alkoxides add to polar alkenes, can be viewed as a type of insertion reaction into a Pb-O bond or a related process leading to a new C-Pb bond. wikipedia.org The subsequent steps in such reactions might involve elimination to regenerate the catalytic species. wikipedia.org The reversibility of insertion and elimination reactions is governed by thermodynamics, with one direction often being strongly favored. lkouniv.ac.inlibretexts.org

Catalytic Transformations Mediated by this compound Compounds and Derivatives

Organolead compounds and their derivatives have found applications in mediating various catalytic transformations, particularly in organic synthesis. While the widespread use of lead catalysts is limited compared to other transition metals due to toxicity concerns, they can be effective in specific reactions. chemeurope.com

Organolead compounds, such as organolead alkoxides, can act as catalysts in reactions like the addition of alcohols to polar alkenes (oxyplumbation), where the alkoxide is regenerated in a subsequent step, allowing for catalytic turnover. wikipedia.org Lead(IV) acetate is also a known oxidizing agent used in organic synthesis. thermofisher.com

Cross-Coupling Reactions Involving this compound Reagents

Organolead compounds, particularly organolead(IV) triacetates, have been explored as reagents in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.orgchemeurope.comtandfonline.comresearchgate.nettandfonline.comrsc.org These reactions typically involve a transition metal catalyst, such as palladium or copper, to couple the organolead reagent with another organic molecule (e.g., alkynes, organostannanes, hypervalent iodonium (B1229267) salts). tandfonline.comtandfonline.comrsc.orgtandfonline.com

A notable example is the palladium-catalyzed cross-coupling of organolead(IV) triacetates with terminal alkynes, leading to the formation of substituted alkynes. tandfonline.com This reaction is facilitated by a palladium catalyst (e.g., Pd₂(dba)₃•CHCl₃) and a co-catalyst like copper(I) iodide, often in the presence of a base. tandfonline.com The proposed mechanism involves oxidative addition of the organolead compound to the Pd(0) catalyst, followed by transmetalation with the alkyne and subsequent reductive elimination to form the C-C bond. tandfonline.com

Organolead triacetates have also been successfully coupled with organostannanes and hypervalent iodonium salts under palladium catalysis. tandfonline.comrsc.org These cross-coupling reactions provide routes to synthesize biaryls and other coupled products. tandfonline.comtandfonline.com The use of organolead reagents in cross-coupling can be advantageous for synthesizing sterically crowded biaryls, where organotin reagents might be less effective. wikipedia.orgchemeurope.com Palladium and copper catalysts have both been shown to be effective in the homocoupling of organolead compounds, yielding symmetrical biaryls and diynes. tandfonline.com

Table 1 summarizes some examples of cross-coupling reactions involving organolead reagents.

| Organolead Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

| Organolead(IV) triacetate | Terminal Alkyne | Pd₂(dba)₃•CHCl₃, CuI, NaOMe | Substituted Alkyne | tandfonline.com |

| Organolead(IV) triacetate | Organostannane | Pd(dba)₂, NaOMe | Coupled Product | rsc.org |

| Organolead(IV) triacetate | Hypervalent Iodonium Salt | Pd₂(dba)₃•CHCl₃, NaOMe | Biaryl/Coupled Product | tandfonline.com |

| Aryl/Alkynyllead triacetate | - (Homocoupling) | Pd or Cu catalyst | Biaryl/Diyne | tandfonline.com |

The Chemistry of this compound Compounds: Reactivity, Catalysis, and Degradation

This compound compounds, characterized by the presence of a lead-carbon bond, constitute a significant class within organometallic chemistry. The study of these compounds reveals a diverse range of reactivity, potential applications in catalysis, and specific degradation pathways influenced by the nature of the lead-carbon bond.

The reactivity of this compound compounds is largely dictated by the relatively weak nature of the carbon-lead (C-Pb) bond compared to carbon bonds with lighter group 14 elements like carbon, silicon, and germanium. This inherent weakness facilitates various reaction pathways, including those involving reactive intermediates.

A key aspect of this compound compound reactivity is the ease of homolytic cleavage of the C-Pb bond, leading to the formation of this compound free radicals (R₃Pb•). wikipedia.orgchemeurope.com This characteristic has been historically significant, notably in the use of tetraethyllead as a radical initiator in gasoline to improve antiknock properties. wikipedia.orgchemeurope.com

Beyond radical pathways, organolead compounds participate in polar and ionic reactions. General reaction types observed for aryl and vinyl organoleads include transmetalation reactions, such as those with boronic acids, and acid-catalyzed heterocyclic cleavage. wikipedia.orgchemeurope.com

Reactive intermediates such as plumbylenes (R₂Pb:), the lead analogues of carbenes, and plumbylidines (RPb), formally containing lead(I), have also been identified in the chemistry of organolead compounds. wikipedia.org These species are often transient and highly reactive. For instance, hexaalkyldilead compounds can undergo fragmentation to yield plumbylenes. wikipedia.org

Mechanistic studies on reactions involving organolead compounds have elucidated various pathways. In reactions involving organolead triacetates, ligand coupling mechanisms are significant, leading to the formation of new carbon-carbon bonds. iupac.org Another notable reaction is oxyplumbation, which involves the addition of organolead alkoxides to polar alkenes. In this process, the organolead alkoxide adds across the double bond, and the alkoxide is subsequently regenerated, indicating a catalytic cycle. wikipedia.org

Organolead compounds can also exhibit amphoteric behavior, forming R₂Pb²⁺ ions at lower pH and R₂Pb(OH)₃⁻ ions at higher pH. wikipedia.org This property influences their behavior in aqueous environments.

Functionalization of Organic Molecules Using this compound Catalysts

While the use of this compound compounds as catalysts for organic functionalization is an area of ongoing research, some specific instances and potential applications have been identified. Organolead compounds, particularly organolead(IV) triacetates, have been explored as reagents for the electrophilic functionalization of organic molecules. iupac.orgresearchgate.net These compounds can facilitate the arylation, vinylation, and alkynylation of soft carbon nucleophiles. iupac.orgresearchgate.net A notable feature of these reactions is their regioselectivity, often showing a preference for the formation of quaternary carbon centers. iupac.org

Although often described as reagents, the catalytic nature is evident in certain reactions like oxyplumbation where the organolead species is regenerated, effectively acting as a catalyst for the addition of alkoxides to alkenes. wikipedia.org

Furthermore, organolead compounds have been investigated as components in catalyst systems for alkene metathesis. For example, catalyst systems based on Re₂O₇/SiO₂·Al₂O₃ have shown high activity for the metathesis of functionalized alkenes when promoted by organotin or organolead compounds (PbR₄, R=alkyl). capes.gov.br This suggests a role for this compound species in modifying or enhancing the catalytic activity of other metal centers in certain organic transformations.

Polymerization Catalysis Initiated or Modified by this compound Species

The involvement of this compound compounds in polymerization catalysis is less extensively documented compared to other organometallic species, but there are indications of their potential roles, particularly in radical and potentially coordination polymerization.

Given the propensity of organolead compounds to undergo homolytic cleavage and generate free radicals wikipedia.orgchemeurope.com, they can potentially act as radical initiators in polymerization reactions. Radical polymerization is a widely used method for synthesizing various polymers, initiated by species that generate free radicals which then add to monomer units to propagate the polymer chain. open.edulibretexts.orgwikipedia.org While general radical initiators like peroxides are common open.edulibretexts.org, the facile formation of this compound radicals suggests a possible, though perhaps less conventional, route for initiating radical polymerization.

In the broader context of organometallic compounds in polymerization, it is known that organometallic species, including those of main group elements, can serve as catalysts or initiators for various polymerization processes, such as olefin polymerization. wikipedia.orgbritannica.com Although direct, detailed mechanisms involving this compound compounds specifically initiating or modifying polymerization are not widely reported in the immediate search results, the general involvement of organometallic compounds in these processes, coupled with the reactive nature of this compound species, suggests a potential area for further exploration. A patent mentions "this compound" in the context of a catalyst for the production of olefin polymers, indicating potential applications in this field. google.com

Historically, the preparation of organolead compounds has been linked to the formation of catalysts for the polymerization of ethylene, where reactions involving organometallic compounds of group I-A or IIA metals with group IIB or III-A metals were utilized. google.com This highlights a historical connection between organolead chemistry and the development of polymerization catalysts.

Degradation Pathways, Stability Studies, and Decomposition Mechanisms of this compound Compounds

The stability and degradation pathways of this compound compounds are crucial aspects of their chemistry, particularly concerning their environmental persistence and handling. Organolead compounds generally exhibit lower thermal, light, and air stability compared to their lighter group 14 analogues. thieme-connect.de

Organolead hydrides (R₃PbH), in particular, are known for their low stability and can be explosively unstable, decomposing readily upon exposure to air. thieme-connect.de A significant decomposition pathway for organolead hydrides, such as trimethyl- and triethyllead (B1240127) hydride, is disproportionation. This process leads to the formation of tetraorganoplumbanes (R₄Pb) along with the generation of hydrogen and gaseous hydrocarbon byproducts. thieme-connect.de

The environmental degradation of tetraalkyllead compounds, such as those historically used as gasoline additives, involves the sequential cleavage of lead-carbon bonds. This degradation typically proceeds through the formation of ionic di- and tri-alkyllead species. Monoalkyllead compounds are generally less stable and are only occasionally observed as intermediates in these environmental degradation pathways, eventually leading to inorganic lead species. uni-bayreuth.deresearchgate.net

The stability of organometallic compounds, including this compound compounds, can be understood in terms of both thermodynamic and kinetic factors. While the inherent thermodynamic stability related to bond strengths is a consideration, the presence of low-energy kinetic pathways for decomposition is often the primary factor determining their observed stability under various conditions, such as hydrolysis, oxidation, thermal stress, and microbial activity. wiley.com

Studies on compound degradation in general highlight the importance of environmental conditions like temperature, humidity, and the presence of other substances (e.g., in formulations) on decomposition rates and pathways. nih.govresearchgate.net While specific detailed studies on the degradation mechanisms of a wide range of this compound compounds under various environmental conditions are not extensively covered in the provided search results, the general principles of organometallic decomposition, including bond cleavage (homolytic or heterolytic) and reactions with environmental agents like water and oxygen, are applicable. thieme-connect.dewiley.com

The study of degradation pathways is essential for understanding the fate of this compound compounds in the environment and for developing appropriate handling and storage procedures. mass-analytica.com

Advanced Characterization Techniques for Plumbyl Systems

Spectroscopic Characterization Methodologies for Plumbyl Compounds

Spectroscopic techniques are indispensable for characterizing this compound systems, offering non-destructive analysis of their molecular and electronic features. Each method probes different aspects of the compound, from nuclear environments to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR is used to determine the structure of the organic ligands attached to the lead center. Chemical shifts of protons on carbons adjacent to the lead atom are influenced by the electronegativity and coordination number of the lead. Typical chemical shifts for protons in organolead compounds can vary, but generally, protons on carbons directly bonded to lead appear in specific regions of the spectrum. compoundchem.comlibretexts.org For example, in (o-MeOC₆H₄-CH₂)PbPh₂Cl, the methylene (CH₂) protons are observed as a singlet at 3.74 ppm. allenpress.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the organic ligands. The chemical shifts of carbons directly bonded to the lead atom are particularly sensitive to the electronic environment. For instance, the CH₂ carbon in (o-MeOC₆H₄-CH₂)PbPh₂Cl has a chemical shift of 40.2 ppm. allenpress.com The coupling between ²⁰⁷Pb and ¹³C (¹JC-Pb) can be very large, up to 16600 Hz, and provides valuable information about the hybridization of the C-Pb bond. huji.ac.ilresearchgate.net

²⁰⁷Pb NMR: Lead-207 is a spin-½ nucleus with a natural abundance of 22.1%, making it suitable for NMR studies. huji.ac.il ²⁰⁷Pb NMR is exceptionally sensitive to the electronic environment around the lead atom, boasting an extremely wide chemical shift range of over 11,500 ppm (from approximately -5500 to +6000 ppm). huji.ac.il This sensitivity allows for the differentiation of lead in various coordination environments and oxidation states. nih.govnih.gov For example, the transformation of (o-MeOC₆H₄-CH₂)PbPh₃ to (o-MeOC₆H₄-CH₂)PbPh₂Cl results in a significant downfield shift in the ²⁰⁷Pb NMR spectrum from -152.1 ppm to +83.8 ppm, indicating a change in the electronic shielding at the lead nucleus. allenpress.com Solid-state ²⁰⁷Pb NMR is also a powerful tool for characterizing the structure of solid lead-containing materials. nih.govescholarship.orgscholaris.ca

| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ²⁰⁷Pb Chemical Shift (δ, ppm) |

|---|---|---|---|

| Tetramethyllead (Me₄Pb) | ~0.7 | ~ -2.0 | 0 (Reference) |

| (o-MeOC₆H₄-CH₂)PbPh₂Cl | 3.74 (s, 2H, CH₂) | 40.2 (CH₂) | 83.8 |

| [Pb(EDTA)]²⁻ | - | - | 2441 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are used to identify functional groups and to gain insight into the strength and nature of chemical bonds within this compound compounds. The vibrational frequencies are determined by the masses of the bonded atoms and the force constant of the bond.

In the context of this compound systems, these techniques are particularly useful for identifying vibrations associated with the lead-carbon (Pb-C) bond. The Pb-C stretching frequency is typically observed in the far-infrared region of the spectrum, usually between 400 and 500 cm⁻¹. The exact position of this band can provide information about the coordination environment of the lead atom and the nature of the organic ligands.

Raman spectroscopy is often complementary to IR spectroscopy. For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa. The symmetric stretching of the Pb-C bonds in a molecule like tetramethyllead, for example, would be expected to give a strong signal in the Raman spectrum. spectroscopyonline.comspectroscopyonline.com Analysis of the vibrational spectra of lead compounds, such as lead carbonates, has shown characteristic peaks that can be used for identification; for instance, the symmetric C-O stretching mode in cerussite (PbCO₃) is observed at 1052 cm⁻¹ in the IR spectrum and 1050 cm⁻¹ in the Raman spectrum. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. khanacademy.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. khanacademy.orgwikipedia.org The part of a molecule responsible for this absorption is known as a chromophore. youtube.comlibretexts.org

In this compound compounds, the chromophores can involve the organic ligands as well as the lead center and its bonds. The electronic transitions observed can be of several types:

σ → σ* transitions: These involve the excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. These transitions typically require high energy and occur in the far UV region.

n → σ* and n → π* transitions: If the organic ligands contain heteroatoms with lone pairs of electrons (n), transitions from these non-bonding orbitals to antibonding sigma or pi orbitals are possible.

π → π* transitions: These occur in this compound compounds containing unsaturated organic ligands with double or triple bonds or aromatic rings. wikipedia.org

Conjugation in the organic framework can shift the absorption maximum to longer wavelengths (a bathochromic or red shift), potentially into the visible region, making the compound colored. masterorganicchemistry.com The energy of the electronic transitions in organometallic compounds can provide insights into the nature of the metal-ligand bonding. google.com

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| σ → σ | Excitation from a C-Pb sigma bonding orbital to an antibonding orbital. | Far UV (<200 nm) |

| π → π | Excitation within unsaturated organic ligands (e.g., aryl groups). | UV (200-400 nm) |

| Charge Transfer | Electron moves between a metal-centered orbital and a ligand-centered orbital. | UV-Visible (can extend >400 nm) |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For large and fragile molecules like many this compound compounds, "soft" ionization techniques are essential to prevent fragmentation during the analysis.

Electrospray Ionization (ESI-MS): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. This is a very gentle ionization method suitable for a wide range of organometallic compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix material that absorbs laser energy. wikipedia.org A pulsed laser is fired at the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. wikipedia.orgnews-medical.netcreative-proteomics.com The time-of-flight (TOF) analyzer then separates the ions based on their m/z ratio. wikipedia.org MALDI-TOF is particularly useful for determining the molecular weights of large organolead compounds and polymers. case.eduosti.gov

These techniques provide the exact molecular weight of the this compound compound, confirming its composition. The isotopic pattern of lead, with its four stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb), results in a characteristic cluster of peaks in the mass spectrum, which is a definitive signature for the presence of lead in a molecule.

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information about the local geometric and electronic structure of a specific element in a sample. wikipedia.orglibretexts.org XAS is element-specific and can be applied to crystalline and amorphous materials. The technique is divided into two main regions:

X-ray Absorption Near-Edge Structure (XANES): Also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), this region of the spectrum, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.org The features in the XANES spectrum arise from the excitation of a core electron to unoccupied states, and their shape and position can serve as a fingerprint for the lead center's environment. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): This region extends several hundred eV above the absorption edge. The oscillations in the EXAFS spectrum are caused by the scattering of the outgoing photoelectron from neighboring atoms. Analysis of the EXAFS data can provide precise information about the number, type, and distance of the atoms immediately surrounding the lead center.

For this compound systems, XAS at the Pb L₃-edge can reveal details about the Pb-C bond lengths, the coordination number of the lead atom, and its oxidation state, providing a comprehensive picture of the local environment of the lead center. researchgate.net

Mössbauer spectroscopy is a technique based on the recoil-free emission and absorption of gamma rays by atomic nuclei in a solid. caltech.edulibretexts.org It is highly sensitive to the local chemical environment of the nucleus, providing information about oxidation states, spin states, and site symmetry. libretexts.orgwikipedia.org The key parameters in a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). libretexts.org

While lead has isotopes, it is not a standard element for Mössbauer spectroscopy. However, tin (Sn), which is in the same group as lead, has a commonly used Mössbauer isotope, ¹¹⁹Sn. caltech.edu The principles and the type of information obtained from ¹¹⁹Sn Mössbauer spectroscopy can be used as an analogy to understand the potential insights for this compound systems.

Isomer Shift (δ): This parameter is related to the s-electron density at the nucleus and is sensitive to the oxidation state. libretexts.org For ¹¹⁹Sn, Sn(IV) compounds generally have isomer shifts in a different range than Sn(II) compounds. rsc.orgrsc.org

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. rsc.org It provides information about the symmetry of the coordination environment. wikipedia.org

By analogy, if a suitable lead isotope were available for Mössbauer spectroscopy, the technique could provide direct information on the oxidation state (e.g., Pb(II) vs. Pb(IV)) and the geometry of the ligands around the lead center in solid this compound compounds.

Diffraction Techniques for Structural Elucidation of this compound Compounds

Diffraction-based methods are foundational for determining the atomic-level structure of crystalline materials. nih.gov These techniques exploit the interaction of waves (X-rays, electrons, or neutrons) with the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern that contains detailed information about the material's structure. nih.gov For this compound systems, which encompass a diverse range of lead-containing compounds, diffraction is indispensable for understanding their chemical bonding, molecular conformation, and solid-state packing, which in turn dictate their physical and chemical properties.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single Crystal X-ray Diffraction (SCXRD) is considered the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. mdpi.comnorthwestern.edu This powerful technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within a molecule. mdpi.com For this compound compounds, SCXRD is crucial for elucidating not only the molecular structure but also the supramolecular architecture, which involves non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.comresearchgate.net